molecular formula C18H24N2O4S2 B2689566 N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide CAS No. 864977-13-9

N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide

Cat. No.: B2689566
CAS No.: 864977-13-9
M. Wt: 396.52
InChI Key: VIXHMIXHCAFDKS-HNENSFHCSA-N
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Description

N-[(2Z)-6-Methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide is a structurally complex heterocyclic compound featuring a benzothiazole core fused with a cyclohexanecarboxamide moiety. Key functional groups include a methanesulfonyl substituent at position 6 of the benzothiazole ring and a 2-methoxyethyl group at position 2.

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S2/c1-24-11-10-20-15-9-8-14(26(2,22)23)12-16(15)25-18(20)19-17(21)13-6-4-3-5-7-13/h8-9,12-13H,3-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXHMIXHCAFDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide typically involves multi-step organic reactionsSpecific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures are essential to ensure the consistency and reliability of the compound produced on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Niclosamide and Derivatives

Niclosamide, a WHO Essential Medicine, shares a benzamide scaffold but lacks the benzothiazole ring and methanesulfonyl group present in the target compound. highlights that nitro-to-chlorine substitutions in niclosamide derivatives (e.g., Compounds 2–5) retain TMEM16A antagonism, suggesting functional group flexibility.

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

This compound () features an N,O-bidentate directing group, contrasting with the benzothiazole-imine system in the target molecule. While both compounds contain carboxamide linkages, the 2-methoxyethyl group in the target compound could improve solubility compared to the hydroxylated tert-butyl group in ’s derivative .

Nitazoxanide and Tizoxanide

Nitazoxanide and its metabolite tizoxanide () share a thiazole ring but differ in substitution patterns. The benzothiazole core in the target compound may confer rigidity, influencing binding pocket compatibility in biological targets like TMEM16A.

Structural and Functional Data Table

Compound Core Structure Key Substituents Biological Activity Synthetic Methodology
Target Compound Benzothiazol-2-ylidene 6-methanesulfonyl, 3-(2-methoxyethyl) Hypothesized TMEM16A modulation Likely multi-step condensation
Niclosamide Benzamide 5-chloro, 2-nitro TMEM16A antagonist Acylation of salicylanilide
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide Benzamide 3-methyl, N-(2-hydroxy-tert-butyl) Metal-catalyzed C–H functionalization Acylation of 2-amino-2-methylpropanol
Nitazoxanide Thiazole 5-nitro, acetylated side chain Antiprotozoal, TMEM16A inhibition Derived from niclosamide scaffold

Research Findings and Hypotheses

  • Solubility and Bioavailability : The 2-methoxyethyl substituent could improve aqueous solubility relative to tert-butyl or nitro groups in analogues, as seen in ’s compound .
  • Crystallographic Packing : Hydrogen-bonding patterns (e.g., N–H⋯O or S–O interactions) likely govern crystal packing, as inferred from graph-set analysis in . Anisotropic displacement parameters would require validation via tools like PLATON () .

Methodological Considerations

  • Structure Determination : X-ray crystallography using SHELX or WinGX would resolve the Z-configuration and confirm the dihydrobenzothiazole geometry.
  • Validation : The CIF file for the target compound should undergo checks for ADPs, bond-length outliers, and hydrogen-bonding consistency via software like PLATON .

Biological Activity

N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzothiazole core : Known for diverse biological activities.
  • Methanesulfonyl group : Influences interactions with biological targets.
  • Methoxyethyl substituent : Potentially enhances solubility and bioavailability.

Molecular Formula

The molecular formula for this compound is C18H22N2O4SC_{18}H_{22}N_2O_4S.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that the compound may:

  • Inhibit enzymes : The compound may bind to and inhibit certain enzymes, disrupting metabolic pathways.
  • Induce apoptosis : Similar compounds have been shown to activate procaspase-3, leading to apoptosis in cancer cells .

Potential Targets

Research indicates potential interactions with:

  • Caspases : Enzymes involved in apoptosis.
  • Microtubules : The compound may inhibit microtubule assembly, similar to other known antimitotic agents .

Anticancer Properties

Several studies have highlighted the anticancer potential of benzothiazole derivatives, including those structurally related to this compound. For instance:

  • In Vitro Studies : Compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines. In particular, derivatives have shown effective activation of procaspase-3 in U937 cells, leading to increased apoptosis .
    CompoundIC50 (μM)Caspase Activation (%)
    8j5.299
    8k6.692.1
    PAC-1-100

Antimicrobial Activity

Research into benzothiazole derivatives indicates potential antimicrobial properties. The methanesulfonyl group enhances the compound's ability to interact with bacterial membranes or enzymes critical for bacterial survival.

Structure-Activity Relationships (SAR)

Studies have established that the presence of specific functional groups is crucial for the biological activity of benzothiazole derivatives. For example:

  • The methanesulfonyl group is essential for enhancing the lipophilicity and bioactivity of these compounds.

Study 1: Anticancer Activity

In a recent study evaluating various benzothiazole derivatives:

  • Compounds were tested against U937 (procaspase-3 over-expressing) and MCF-7 (procaspase-3 no-expression) cell lines.
  • The results indicated that modifications in the benzothiazole structure significantly affected anticancer potency and selectivity.

Study 2: Mechanistic Insights

Another study focused on the mechanistic pathways involved in the anticancer effects of related compounds:

  • It was found that compounds activating procaspase-3 led to downstream activation of executioner caspases, confirming their role in apoptosis induction .

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